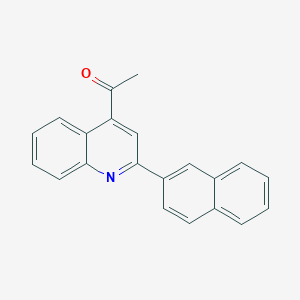

1-(2-Naphthalen-2-ylquinolin-4-yl)ethanone

Description

Structure

3D Structure

Properties

CAS No. |

6317-99-3 |

|---|---|

Molecular Formula |

C21H15NO |

Molecular Weight |

297.3 g/mol |

IUPAC Name |

1-(2-naphthalen-2-ylquinolin-4-yl)ethanone |

InChI |

InChI=1S/C21H15NO/c1-14(23)19-13-21(22-20-9-5-4-8-18(19)20)17-11-10-15-6-2-3-7-16(15)12-17/h2-13H,1H3 |

InChI Key |

PHMASXXAFMIKRW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC4=CC=CC=C4C=C3 |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 1 2 Naphthalen 2 Ylquinolin 4 Yl Ethanone Analogues

General Principles of Quinoline (B57606) SAR

The biological activity of quinoline derivatives is intricately linked to the nature and position of substituents on the heterocyclic ring. georgiasouthern.edu The quinoline nucleus itself is a critical pharmacophore, but its efficacy is significantly modulated by the attached functional groups. orientjchem.org

Influence of Substituent Position on the Quinoline Ring

The substitution pattern on the quinoline ring plays a pivotal role in determining the biological activity of its derivatives. rsc.org Different positions on the quinoline ring are not equivalent, and the placement of substituents can drastically alter a compound's pharmacological profile. rsc.org

The diverse biological activities of quinoline derivatives are highly dependent on the substitution pattern around the ring. orientjchem.org For instance, in the context of antibacterial agents, the introduction of a fluorine atom at the C6-position can significantly enhance activity. orientjchem.org Conversely, for certain anticancer activities, a hydroxyl or methoxy (B1213986) group at the C7-position has been found to be beneficial. orientjchem.org

The C2 and C4 positions of the quinoline ring are particularly important for modulating activity. The C2 position is often substituted with various aryl or heteroaryl groups, which can influence the molecule's interaction with biological targets. researchgate.net The C4 position is also a key site for modification; for example, in antimalarial 4-aminoquinolines, the nature of the amino side chain at this position is critical for efficacy. youtube.com

The following table summarizes the general influence of substituents at various positions on the quinoline ring based on a range of biological activities.

| Position | General Influence of Substitution |

| C2 | Often accommodates bulky hydrophobic groups, influencing interactions with target proteins. researchgate.net |

| C3 | Substitution can be critical for activity in some classes of compounds, such as certain receptor antagonists. researchgate.net |

| C4 | A key position for introducing side chains that can significantly impact potency and pharmacokinetic properties. youtube.com |

| C5 | Introduction of small groups like amino or methyl can enhance activity in some contexts. mdpi.com |

| C6 | Often a site for halogen substitution (e.g., fluorine) to improve antibacterial activity. orientjchem.org |

| C7 | Can be modified with groups like piperazine (B1678402) to enhance antibacterial effects or alkoxy groups for anticancer activity. nih.gov |

| C8 | Substitution at this position can sometimes abolish activity, highlighting its sensitivity to modification. youtube.com |

Impact of Bulky Hydrophobic Substituents at Key Positions

The introduction of bulky and hydrophobic substituents at specific positions on the quinoline ring is a common strategy in drug design to enhance biological activity. researchgate.net These groups can engage in hydrophobic interactions with receptor pockets, leading to increased binding affinity and potency. nih.gov

In the development of VEGFR-2 inhibitors, the presence of a bulky substituent on the quinoline ring is considered crucial. researchgate.net This bulky group often inserts deeply into the receptor cavity, interacting with key amino acid residues. researchgate.net For instance, bulky substituents containing a phenyl ring linked to terminal cyclic structures through urea (B33335) or amide linkages are important for establishing hydrophobic interactions with the receptor. researchgate.net

Positional Effects of Naphthalene (B1677914) and Ethanone (B97240) Moieties on SAR

The specific placement of the naphthalene and ethanone groups in 1-(2-Naphthalen-2-ylquinolin-4-yl)ethanone has profound implications for its potential biological activity.

Role of the Naphthalene Moiety at the 2-Position of the Quinoline Ring

The substitution of an aryl group at the C2-position of the quinoline ring is a well-established strategy in the design of various biologically active molecules. researchgate.net The naphthalene moiety, being a large, rigid, and hydrophobic structure, can significantly influence the compound's interaction with biological targets.

Studies on quinoline-based PAD inhibitors have identified naphthalene-containing scaffolds as being highly potent. nih.gov These inhibitors, with hydroxyl-substituted naphthalene groups, demonstrated superior inhibition of PAD1 and PAD4 enzymes compared to their precursors. nih.gov Molecular docking simulations have suggested that the hydroxy-naphthalene scaffold can interact with previously unrecognized binding sites on the target enzyme, highlighting the importance of this moiety in directing molecular interactions. nih.gov

Significance of the Ethanone Group at the 4-Position of the Quinoline Ring

The 4-position of the quinoline ring is a critical site for modification, and the introduction of different functional groups can lead to a wide range of biological activities. youtube.com An ethanone (acetyl) group at this position introduces a ketone functionality, which can participate in various non-covalent interactions.

The carbonyl group of the ethanone moiety is polar and can act as a hydrogen bond acceptor. wikipedia.org This property is crucial for the interaction of many drugs with their biological targets. For instance, in VEGFR inhibitors containing a quinolone-urea scaffold, the carbonyl oxygen can bind to the Asp1046 residue of the receptor. wikipedia.org

In the context of quinolin-4-ones, the ketone group at the 4-position, along with a carboxyl group at the C3-position, is known to facilitate the penetration of the drug into bacterial cells. mdpi.com While 1-(2-Naphthalen-2-ylquinolin-4-yl)ethanone does not possess a C3-carboxyl group, the presence of the ketone at C4 is still a significant structural feature that can influence its pharmacokinetic and pharmacodynamic properties.

Stereochemical Considerations in Quinoline Derivatives

Stereochemistry plays a pivotal role in the biological activity of chiral compounds, as different enantiomers or diastereomers can exhibit distinct pharmacological and toxicological profiles. nih.gov The introduction of chiral centers into quinoline derivatives can lead to stereoisomers with significantly different potencies and selectivities. researchgate.net

The differential activity of stereoisomers often arises from their distinct three-dimensional arrangements, which dictate how they interact with chiral biological macromolecules such as enzymes and receptors. mdpi.com For a molecule to elicit a biological response, it must bind to its target, and this binding is often stereospecific. nih.gov

In a series of 4-aminoquinoline (B48711) derivatives designed as α2C-adrenoceptor antagonists, the stereochemistry at the 3-position of a piperazine ring attached to the quinoline scaffold had a significant and stereospecific beneficial effect on the affinity and potency. researchgate.net This highlights that even chirality in a peripheral part of the molecule can have a profound impact on its interaction with the target.

Furthermore, studies on quinoline derivatives with chiral side chains have shown that compounds with an (R)-configuration at the chiral center can be more active than their (S)-configuration counterparts. rsc.org The following table provides examples of how stereochemistry can influence the activity of quinoline derivatives.

| Compound Class | Chiral Feature | Impact on Activity |

| 4-Aminoquinolines | (R)-configuration at the 3-position of a piperazine substituent | Enhanced α2C-adrenoceptor affinity and potency researchgate.net |

| General Quinoline Derivatives | (R)-configuration at a chiral center in the side chain | Found to be more active than the (S)-configuration in some anticancer studies rsc.org |

| Camptothecin Analogues | Chiral centers in a 2,3-dimethoxycyclopentane moiety at position 7 | Influences the spatial orientation of pharmacophores and stereochemical interactions with molecular targets mdpi.com |

Rational Design of Quinoline Analogues based on SAR

The rational design of novel analogues of 1-(2-naphthalen-2-ylquinolin-4-yl)ethanone is guided by structure-activity relationship (SAR) studies of various quinoline-based compounds. While specific SAR data for this exact molecule is not extensively available in the public domain, general principles derived from related quinoline and naphthalene-containing structures can be extrapolated to guide the design of potentially more potent or selective therapeutic agents. The design process typically focuses on strategic modifications of the core scaffold, including the naphthalenyl group at position 2, the ethanone moiety at position 4, and substitutions on the quinoline ring itself.

The core principle of rational design is to systematically alter the chemical structure to enhance a desired biological activity while minimizing off-target effects. This involves considering factors such as the size, shape, lipophilicity, and electronic properties of different substituents. For instance, the introduction of bulky aryl groups at the 2 and 4 positions of the quinoline ring has been shown to enhance antibacterial and antifungal activities in some series. austinpublishinggroup.com

Molecular modeling and docking studies can further inform the design process by predicting how newly designed analogues might interact with their biological targets. For example, in the design of novel antimycobacterial agents based on quinoline and naphthalene scaffolds, molecular docking studies identified key hydrogen bonding interactions with amino acid residues at the putative binding site of ATP synthase. nih.gov This knowledge allows for the targeted placement of functional groups that can optimize these interactions.

Modifications of the 2-Naphthalen-2-yl Group

The naphthalen-2-yl moiety at the C-2 position of the quinoline ring is a key structural feature that can be modified to explore its impact on biological activity. The large, hydrophobic nature of the naphthalene ring can contribute significantly to binding affinity with a target protein through van der Waals interactions and pi-stacking.

Rational design strategies for this part of the molecule could involve:

Substitution on the Naphthalene Ring: Introducing various substituents (e.g., hydroxyl, methoxy, halogen, alkyl groups) at different positions of the naphthalene ring can modulate the electronic properties and steric bulk of the molecule. A structure-activity relationship analysis of some quinoline derivatives has indicated the importance of a hydroxyl group in dictating biological activity. nih.gov The position of the substituent is also critical, as it can influence the orientation of the molecule within a binding pocket.

Replacement of the Naphthalene Ring: The naphthalen-2-yl group could be replaced with other aromatic or heteroaromatic systems to investigate the effect of different ring sizes and heteroatom compositions. Potential replacements could include phenyl, substituted phenyl, pyridyl, thienyl, or furanyl groups. This can lead to altered binding modes and selectivity profiles.

The following table illustrates hypothetical modifications to the 2-aryl substituent and their potential impact on activity, based on general SAR principles from related compounds.

| Modification | Rationale | Potential Impact on Activity |

| Introduction of a hydroxyl group on the naphthalene ring | Increase hydrogen bonding potential | May enhance binding affinity and specificity |

| Introduction of a methoxy group on the naphthalene ring | Increase lipophilicity and alter electronic properties | Could improve cell permeability and target interaction |

| Replacement of naphthalene with a phenyl group | Reduce steric bulk and lipophilicity | May alter selectivity and improve solubility |

| Replacement of naphthalene with a pyridyl group | Introduce a hydrogen bond acceptor | Could lead to new interactions with the target |

Modifications of the 4-Ethanone Group

The ethanone group at the C-4 position presents another key site for modification. The carbonyl group can act as a hydrogen bond acceptor, and the methyl group can be altered to probe the steric and electronic requirements of the binding site.

Key design considerations for the 4-acyl moiety include:

Chain Length and Branching: The length of the alkyl chain of the acyl group can be varied (e.g., from acetyl to propionyl or butyryl) to explore the extent of a hydrophobic pocket. Branching of the alkyl chain can also be introduced to probe steric constraints.

Conversion to Other Functional Groups: The ketone can be reduced to a secondary alcohol, which could act as a hydrogen bond donor. Alternatively, it could be converted to an oxime or a hydrazone to introduce different electronic and steric features. In some quinoline derivatives, the conversion of a carboxylic acid function at C-4 to an acid chloride followed by reaction with various amines to form carboxamides has been a successful strategy to generate compounds with good biological activity. austinpublishinggroup.com

Below is a data table outlining potential modifications to the 4-ethanone group and the scientific reasoning behind them.

| Modification | Rationale | Potential Impact on Activity |

| Reduction of the ketone to a hydroxyl group | Introduce a hydrogen bond donor | May lead to new or stronger interactions with the target |

| Extension of the alkyl chain (e.g., to propionyl) | Increase lipophilicity and probe for larger binding pockets | Could enhance binding affinity if a suitable pocket exists |

| Conversion to an oxime or hydrazone | Alter electronic properties and introduce hydrogen bonding groups | May improve binding and selectivity |

| Replacement with a carboxamide group | Introduce hydrogen bond donors and acceptors | Can lead to significantly altered binding modes and improved activity |

Modifications of the Quinoline Core

The quinoline scaffold itself can be substituted at various available positions (e.g., 5, 6, 7, and 8) to fine-tune the physicochemical properties and biological activity of the resulting analogues. The electronic nature and position of these substituents can have a profound effect. For instance, the addition of electron-withdrawing groups at the 5th position of a 3-phenyltrifluoromethyl quinoline series was found to be responsible for better anti-cancer activity. researchgate.net

The following table summarizes some rational design approaches for modifying the quinoline core.

| Modification | Rationale | Potential Impact on Activity |

| Introduction of a halogen at C-6 or C-7 | Increase lipophilicity and potentially form halogen bonds | May enhance membrane permeability and binding affinity |

| Introduction of a methoxy group at C-6 or C-7 | Increase electron density and potential for hydrogen bonding | Can influence metabolic stability and target interactions |

| Introduction of an amino or nitro group | Introduce strong electron-donating or -withdrawing effects | Can significantly alter the electronic character and biological activity |

By systematically applying these design principles and synthesizing the corresponding analogues, researchers can build a comprehensive SAR profile for the 1-(2-naphthalen-2-ylquinolin-4-yl)ethanone scaffold. This knowledge is instrumental in the iterative process of lead optimization to develop novel therapeutic agents with improved efficacy and safety profiles.

Future Research Directions and Perspectives for 1 2 Naphthalen 2 Ylquinolin 4 Yl Ethanone

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Traditional methods for synthesizing quinoline (B57606) derivatives, such as the Skraup and Doebner-von Miller reactions, often involve harsh conditions, toxic reagents, and low yields. nih.gov The future of synthesizing 1-(2-Naphthalen-2-ylquinolin-4-yl)ethanone lies in the development of green and sustainable chemical processes. rsc.org Researchers are increasingly focusing on one-pot syntheses, microwave-assisted reactions, and the use of eco-friendly catalysts to improve efficiency and reduce environmental impact. rsc.orgtandfonline.comthieme-connect.com

Future research should aim to develop a one-pot synthesis for 1-(2-Naphthalen-2-ylquinolin-4-yl)ethanone, potentially through a copper-catalyzed cascade annulation of an appropriately substituted aniline (B41778) with two molecules of an alkyne ester or a related ketone. rsc.org The use of recyclable catalysts, such as montmorillonite (B579905) clay or iron-based catalysts, could further enhance the sustainability of the synthesis. thieme-connect.comrsc.org A comparative analysis of different synthetic routes, evaluating factors like reaction time, yield, and environmental impact, would be crucial in identifying the most efficient and sustainable method.

Table 1: Comparison of Potential Synthetic Routes for 1-(2-Naphthalen-2-ylquinolin-4-yl)ethanone

| Synthetic Method | Catalyst | Solvent | Reaction Time | Yield (%) | Sustainability Profile |

| Conventional (e.g., Friedländer) | Acid/Base | Organic Solvents | 12-24 hours | 40-60 | Low |

| Microwave-Assisted | Montmorillonite K-10 | Solvent-free | 10-30 minutes | 70-90 | High |

| One-Pot Copper-Catalyzed | Cu(OTf)2 | Acetonitrile | 12-24 hours | 75-95 | Medium-High |

| Iron-Catalyzed C-H Activation | FeSO4 | Water | 8-16 hours | 65-85 | High |

Advanced Computational Approaches for Structure-Function Prediction

Computational studies are becoming indispensable in drug discovery and materials science for predicting the properties and activities of novel compounds. researchgate.net For 1-(2-Naphthalen-2-ylquinolin-4-yl)ethanone, advanced computational techniques can provide valuable insights into its structure-function relationships, guiding further experimental work.

Future research should employ Density Functional Theory (DFT) to analyze the electronic structure and predict the reactivity of the molecule. Quantitative Structure-Activity Relationship (QSAR) studies can be used to correlate the structural features of 1-(2-Naphthalen-2-ylquinolin-4-yl)ethanone and its potential derivatives with their biological activities. researchgate.net Molecular docking simulations can predict the binding affinity and interactions of the compound with various biological targets, such as enzymes or receptors, which is crucial for identifying its potential therapeutic applications. nih.gov

Table 2: Illustrative Computational Parameters for 1-(2-Naphthalen-2-ylquinolin-4-yl)ethanone

| Computational Method | Parameter | Predicted Value | Implication |

| DFT | HOMO-LUMO Gap | 3.5 eV | Electronic stability and reactivity |

| QSAR | LogP | 4.2 | Lipophilicity and potential bioactivity |

| Molecular Docking | Binding Energy (Target X) | -8.5 kcal/mol | Potential inhibitory activity |

| Molecular Dynamics | RMSD | 1.5 Å | Stability of ligand-protein complex |

Exploration of Molecular Modifications and Hybridization Strategies

The biological activity of a compound can be significantly altered through molecular modifications and hybridization with other pharmacophores. ijpsjournal.com The structure of 1-(2-Naphthalen-2-ylquinolin-4-yl)ethanone offers several sites for modification, including the quinoline and naphthalene (B1677914) rings, as well as the ethanone (B97240) group.

Future research should focus on synthesizing a library of derivatives by introducing various substituents onto the aromatic rings to investigate their impact on the compound's properties. nih.govnih.gov A particularly promising avenue is the development of quinoline-chalcone hybrids, which have shown significant potential as anticancer and antimalarial agents. mdpi.comnih.govmdpi.com The ethanone moiety of 1-(2-Naphthalen-2-ylquinolin-4-yl)ethanone could serve as a precursor for the synthesis of such hybrids. Additionally, creating hybrids with other heterocyclic moieties like thiazole (B1198619) or piperazine (B1678402) could lead to novel compounds with enhanced or entirely new biological activities. researchgate.netnih.gov

Table 3: Potential Molecular Modifications and Their Rationale

| Modification Strategy | Target Moiety | Rationale | Potential Application |

| Substitution | Quinoline/Naphthalene Rings | Modulate electronic properties and steric interactions. | Anticancer, Antimicrobial |

| Chalcone Hybridization | Ethanone Group | Combine pharmacophores of quinoline and chalcone. | Anticancer, Antimalarial |

| Heterocyclic Hybridization | Quinoline Ring | Introduce new functionalities and target interactions. | Antimicrobial, Anti-inflammatory |

| Linker Modification | N/A (for hybrids) | Optimize spatial orientation and flexibility. | Improved binding affinity |

Integration of Multidisciplinary Research for Comprehensive Understanding

A holistic understanding of 1-(2-Naphthalen-2-ylquinolin-4-yl)ethanone can only be achieved through a multidisciplinary research approach that integrates synthetic chemistry, computational modeling, pharmacology, and materials science. bioengineer.org This collaborative effort is essential for translating fundamental research into practical applications.

Future research should establish a collaborative framework where synthetic chemists work closely with computational chemists to design and synthesize novel derivatives with predicted activities. mdpi.comorientjchem.org Pharmacologists would then evaluate the biological effects of these compounds through in vitro and in vivo studies. Furthermore, materials scientists could explore the potential of 1-(2-Naphthalen-2-ylquinolin-4-yl)ethanone and its derivatives in the development of new materials, such as organic light-emitting diodes (OLEDs) or sensors. This integrated approach will accelerate the discovery process and maximize the potential impact of research on this promising compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Naphthalen-2-ylquinolin-4-yl)ethanone, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with a naphthalene-quinoline hybrid aromatic system in the presence of Lewis acids like AlCl₃ . Alternatively, condensation reactions using catalysts such as ZnCl₂ (as demonstrated in chloro-naphthalene ethanone derivatives) may be adapted, with reflux in glacial acetic acid . Yield optimization requires precise stoichiometry, temperature control (e.g., 80–110°C), and inert atmospheres to prevent side reactions like over-acylation.

Q. How can spectroscopic techniques (IR, NMR, MS) be systematically employed to confirm the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Identify the carbonyl stretch (C=O) near 1680–1720 cm⁻¹ and aromatic C-H bending modes (700–900 cm⁻¹) .

- NMR : ¹H NMR should show a singlet for the acetyl group (δ 2.6–3.0 ppm) and aromatic proton splitting patterns reflecting the naphthalene-quinoline scaffold. ¹³C NMR will confirm the ketone carbon (δ 190–210 ppm) .

- Mass Spectrometry : Expect a molecular ion peak [M⁺] matching the molecular formula (C₂₁H₁₅NO), with fragmentation patterns reflecting cleavage of the acetyl group and naphthalene-quinoline backbone .

Q. What purification strategies are recommended for isolating 1-(2-Naphthalen-2-ylquinolin-4-yl)ethanone from reaction mixtures?

- Methodological Answer : Column chromatography using silica gel with a gradient eluent (e.g., hexane:ethyl acetate 8:2 to 6:4) effectively separates polar by-products. Recrystallization from ethanol or DCM/hexane mixtures improves purity, as demonstrated in analogous naphthalene-ethanone syntheses .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles. For example, the dihedral angle between the naphthalene and quinoline moieties can clarify conjugation effects. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Q. What computational methods are suitable for predicting electronic properties (e.g., HOMO-LUMO gaps) of 1-(2-Naphthalen-2-ylquinolin-4-yl)ethanone?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model frontier molecular orbitals. Software like Gaussian or ORCA can simulate UV-Vis spectra, correlating with experimental λₘₐₐ values. Solvent effects are incorporated via the Polarizable Continuum Model (PCM) .

Q. How should researchers address contradictory data between experimental and computational spectral results?

- Methodological Answer : Cross-validate using multiple techniques:

- Compare experimental IR carbonyl stretches with DFT-predicted vibrational modes.

- Analyze NMR chemical shifts using empirical databases (e.g., SDBS) and computational tools (e.g., ACD/Labs) .

- Revisit synthetic purity if deviations exceed 5% (e.g., residual solvents may skew NMR) .

Q. What strategies enhance the compound’s bioactivity in structure-activity relationship (SAR) studies?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) at the quinoline 3-position to modulate electron density, as seen in antimicrobial chloro-naphthalene ethanones . Assess bioactivity via MIC assays against Gram-positive/negative bacteria, using ciprofloxacin as a positive control.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.